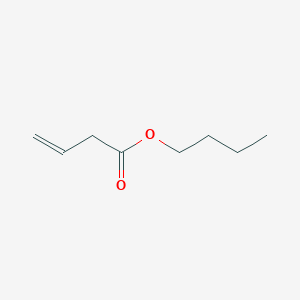
3-Butenoic acid, butyl ester
Descripción general
Descripción
3-Butenoic acid, butyl ester, also known as Butyl but-3-enoate or Butyl 3-butenoate, is a chemical compound with the molecular formula C8H14O2 . It is an isomer of butenoic acid, which is a mono carboxylic acid with an unbranched 4-carbon chain with 3 single bonds and one double bond .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In general, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . For example, Butyl alcohol (CH3CH2CH2CH2OH) reacts with acetic acid (CH3CO2H) to form an ester .
Molecular Structure Analysis
The molecular structure of 3-Butenoic acid, butyl ester can be represented by the IUPAC Standard InChI: InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4H,2-3,5-7H2,1H3 .
Chemical Reactions Analysis
The chemical reactions of esters, including 3-Butenoic acid, butyl ester, typically involve nucleophilic acyl substitution mechanisms . In these reactions, the ester functional group reacts with a nucleophile, leading to the formation of a tetrahedral intermediate .
Physical And Chemical Properties Analysis
The molecular weight of 3-Butenoic acid, butyl ester is 142.1956 . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis of Important Chemicals : 3-Butenoic acid and its derivatives, including butyl ester, are essential in synthesizing other chemicals. For instance, in the chemoenzymatic synthesis of 2-benzyl-3-butenoic acid, the alkylation of dienolates derived from crotonic and vinylacetic acids with different alkylating agents was examined, leading to the production of ester 6 as a single product without double bond isomerization. This process highlights the importance of these compounds in producing isomerically pure chemicals for further applications (Borys et al., 2018).
Synthesis of Substituted Amides and Esters : Research has been conducted on preparing substituted amides and esters of 3,4,4-trichloro-3-butenoic acid, showcasing the versatility of butenoic acid derivatives in creating a wide range of other useful chemicals. The treatment of internal chlorines with morpholine residue and tert-butyl 3,4,4-trichloro-3-butenoate results in nucleophilic substitution and prototropic allyl rearrangement, demonstrating complex chemical transformations involving butenoic acid derivatives (Petkevich et al., 2004).
Synthesis of Synthons and Esters : The compound has been employed in synthesizing esters of 3-alkyl-4-oxo-2-butenoic acid, which are important synthons in various chemical syntheses. These synthons are accessible in both E and Z configurations, and different methods have been explored to synthesize and isomerize these compounds efficiently (Bolchi et al., 2018).
Catalysis and Chemical Reactions : Butenoic acid esters, including 3-Butenoic acid, butyl ester, have been utilized in various catalytic processes. For example, AuCl3 effectively catalyzes the cyclization of tert-butyl allenoates into γ-butenolides, showcasing the role of butenoic acid derivatives in facilitating and directing chemical reactions (Kang et al., 2005).
Applications in Polymer Science : These compounds have found applications in polymer science, such as in the stabilization reactions of poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), indicating their role in improving material properties and facilitating new material production (Ju et al., 2014).
Environmental and Biological Studies : Esters of butenoic acid, such as those mentioned, are also studied for their environmental and biological impacts. For instance, studies on phthalates, which are esters of phthalic acid, have shown the need for understanding the biological and environmental effects of various ester compounds (Mankidy et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
butyl but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTBHSQAGDZTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030666 | |
| Record name | Butyl 3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenoic acid, butyl ester | |
CAS RN |
14036-56-7 | |
| Record name | 3-Butenoic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14036-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



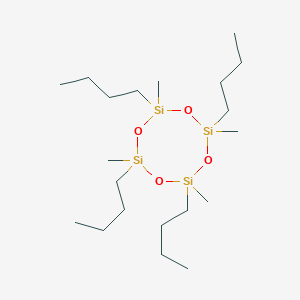
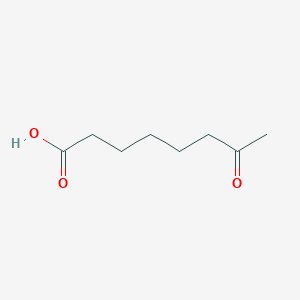
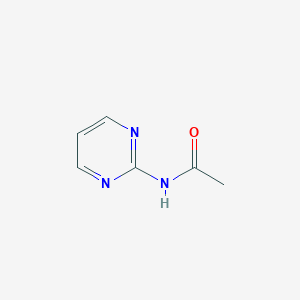
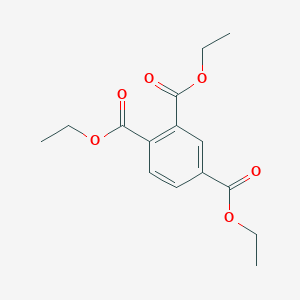
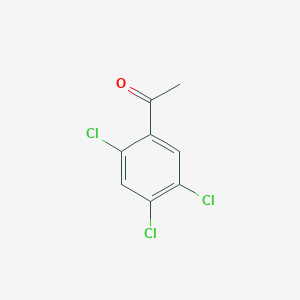
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
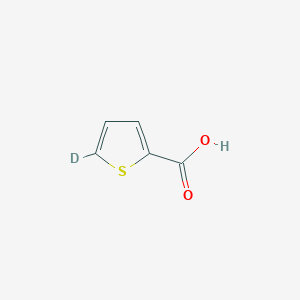
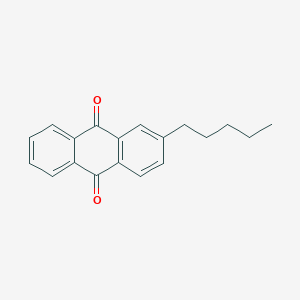
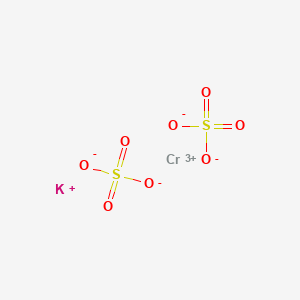
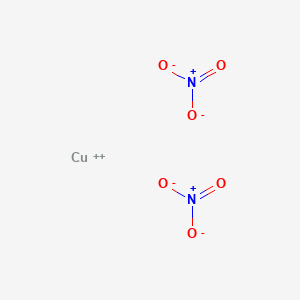
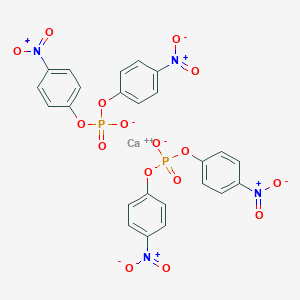


![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)